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Compound of Interest

Compound Name: 2-(1-Methyl-1H-pyrrol-2-yl)phenol
Cat. No.: B8666927
Get Quote

Technical Guide: CAS 1211829-04-7
2-(1-Methyl-1H-pyrrol-2-yl)phenol: Synthesis, Safety,
and Applications[1]

Part 1: Executive Summary & Chemical Identity

CAS 1211829-04-7, chemically identified as 2-(1-Methyl-1H-pyrrol-2-yl)phenol, represents a
specialized biaryl scaffold utilized in medicinal chemistry and organometallic ligand design.
Unlike simple biphenyls, this heterobiaryl system incorporates an electron-rich N-methylpyrrole
ring coupled to a phenolic moiety. This structural motif serves as a critical building block for
kinase inhibitors, where the phenol group often mimics the hinge-binding region of ATP, and the
pyrrole provides hydrophobic bulk and pi-stacking potential.

This guide synthesizes safety data (SDS), synthesis protocols, and application insights for
researchers utilizing this intermediate in drug development and material science.

Chemical Specifications Table

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b8666927#bc-rfq
https://www.benchchem.com/product/b8666927/docs?utm_src=pdf-body#cas-1211829-04-7-safety-data-sheet-sds
https://www.benchchem.com/product/b8666927/docs?utm_src=pdf-body#cas-1211829-04-7-safety-data-sheet-sds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8666927?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Specification

Chemical Name 2-(1-Methyl-1H-pyrrol-2-yl)phenol

CAS Number 1211829-04-7

Molecular Formula C11H11NO

Molecular Weight 173.21 g/mol

Appearance Off-white to pale brown solid (crystalline)

Soluble in DMSO, Methanol, DCM; Insoluble in

Solubility Water

pKa (Predicted) ~9.8 (Phenolic OH)
LogP (Predicted) 28-3.1

SMILES Cnlc(c2cccec20)cecl

Part 2: Safety & Hazard Profile (SDS Core)

Directive: Treat this compound as a potent phenolic intermediate. While specific toxicological
data may be limited due to its proprietary nature, its structural analogs dictate the following
safety protocols.

GHS Classification (Inferred from Structure)

o Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
e Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

e Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory
irritation).

o Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

Handling & Storage Protocol

o Engineering Controls: Use only in a chemical fume hood. The electron-rich pyrrole ring is
susceptible to oxidation; inert atmosphere (Nitrogen/Argon) is recommended for long-term
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storage.

» Storage Conditions: Keep container tightly closed in a dry, well-ventilated place.
Recommended storage temperature: 2-8°C. Light sensitive (store in amber vials).

» Incompatibility: Avoid strong oxidizing agents (peroxides, nitrates) and strong bases.

Emergency Response

o Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if
present.[2][1] Consult a physician.

o Skin Contact: Wash with PEG-400 or plenty of soap and water. Phenols can penetrate skin;
monitor for systemic toxicity.

o Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not use combustible
materials like sawdust.

Part 3: Synthesis & Manufacturing Pathways

Expert Insight: The synthesis of CAS 1211829-04-7 relies on constructing the C-C bond
between the electron-rich pyrrole and the phenol ring. The most robust method is the Suzuki-
Miyaura Cross-Coupling. Direct electrophilic substitution on the pyrrole is often regioselective
for the 2-position, but coupling a pre-functionalized boronic acid ensures the correct isomer
without polymerization side products.

Experimental Protocol: Suzuki Coupling Strategy
Objective: Synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)phenol from 2-Bromophenol.

Reagents:

Substrate A: 2-Bromophenol (1.0 eq)

Substrate B: (1-Methyl-1H-pyrrol-2-yl)boronic acid (1.2 eq)

Catalyst: Pd(PPhs)4 (5 mol%)

Base: K2COs (2.0 eq)
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e Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:

e Degassing: Charge a reaction flask with 1,4-Dioxane and Water. Sparge with Argon for 30
minutes to remove dissolved Oxygen (critical to prevent homocoupling and catalyst
deactivation).

» Addition: Add 2-Bromophenol, the Boronic acid, and K=2COs under Argon flow.
o Catalyst Charge: Add Pd(PPhs)4 last. Seal the vessel immediately.

o Reflux: Heat the mixture to 90°C for 12—-16 hours. Monitor by TLC (Hexane/EtOAc 8:2) or
LC-MS.

o Work-up: Cool to RT. Dilute with EtOAc. Wash with 1N HCI (to neutralize phenoxide), then
Brine.

« Purification: Dry organic layer over Na2SOa. Concentrate. Purify via Flash Column
Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

Visualization: Synthesis Workflow
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Caption: Pd-catalyzed Suzuki-Miyaura coupling pathway for the regioselective synthesis of the
target biaryl scaffold.

Part 4: Functional Applications & Mechanism
1. Medicinal Chemistry: Kinase Inhibition
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This scaffold is valuable because it presents a Hydrogen Bond Donor (Phenol -OH) and a
Hydrophobic Core (N-Methylpyrrole).

e Mechanism: In ATP-competitive kinase inhibitors, the phenolic OH often forms a hydrogen
bond with the "hinge region” backbone (e.g., Glu or Met residues).

o Atropisomerism: The rotation around the phenyl-pyrrole bond is restricted. Depending on
further substitution (e.g., at the phenyl 3-position or pyrrole 3-position), this molecule can
exhibit axial chirality, a property increasingly exploited to improve selectivity in drug design.

2. Ligand Design (O,N-Chelation)

The proximity of the Phenolic Oxygen and the Pyrrole ring (though the N is methylated) allows
this structure to serve as a precursor for BODIPY-type fluorophores or metal complexes.

o Deprotection: Demethylation of the pyrrole (if required) generates a bidentate N,O-ligand.

o Direct Use: The N-methyl version acts as a monodentate O-donor with a proximal pi-system
for stabilizing metal centers.

Visualization: Pharmacophore Interaction Map
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Caption: Pharmacophoric mapping of CAS 1211829-04-7 showing key binding interactions in a
biological context.

Part 5: Analytical Characterization

To validate the identity of CAS 1211829-04-7, researchers should verify the following spectral
signatures:

e 'HNMR (DMSO-ds, 400 MHz):
o Phenol -OH: Singlet, broad, ~9.5-10.0 ppm (exchangeable with D20).
o N-Methyl: Singlet, ~3.6—3.8 ppm (Integrating to 3H).

o Aromatic Region: Multiplets for the phenyl ring (4H) and distinct signals for the pyrrole ring
(3H). The pyrrole protons typically appear upfield relative to the benzene protons.

e Mass Spectrometry (ESI):
o Positive Mode: [M+H]* = 174.2 m/z.

o Fragmentation: Loss of methyl group or CO may be observed at higher collision energies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. aldon-chem.com [aldon-chem.com]
e 2. gelest.com [gelest.com]

e To cite this document: BenchChem. [CAS 1211829-04-7 safety data sheet (SDS)].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8666927/docs#cas-1211829-04-7-safety-data-sheet-
sds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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